6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Description
Historical Development of Trifluoromethylpyridine Research
The exploration of trifluoromethylpyridine (TFMP) chemistry traces its origins to foundational advancements in fluorine chemistry during the late 19th and early 20th centuries. The first synthesis of an aromatic compound bearing a trifluoromethyl group—benzotrifluoride—was achieved in 1898 via chlorination and subsequent fluorination of benzotrichloride. This methodology laid the groundwork for analogous transformations in heteroaromatic systems. In 1947, researchers reported the synthesis of 3-(trifluoromethyl)pyridine (3-TFMP) through chlorination and fluorination of 3-picoline, marking the inaugural incorporation of a trifluoromethyl group into a pyridine ring.
Early industrial applications of TFMP derivatives emerged in the 1980s with the commercialization of fluazifop-butyl, a herbicide leveraging the unique physicochemical properties of the trifluoromethyl group to enhance herbicidal activity and selectivity. This breakthrough catalyzed further research into TFMP-based agrochemicals, leading to the introduction of over 20 TFMP-containing pesticides by the early 21st century. Parallel developments in synthetic methodologies, such as vapor-phase chlorination/fluorination and de novo pyridine ring construction from trifluoromethyl building blocks, enabled scalable production of TFMP intermediates. These advances solidified TFMP derivatives as critical scaffolds in agrochemical and pharmaceutical design.
Significance of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine in Chemical Sciences
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine exemplifies the structural complexity achievable through modern TFMP chemistry. Its substitution pattern—featuring chloro, nitro, and trifluoromethyl groups—confers distinct electronic and steric properties that make it a valuable intermediate in synthetic chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro and amine groups provide reactive handles for further functionalization.
This compound’s significance is underscored by its potential role in synthesizing advanced agrochemicals and pharmaceuticals. For instance, nitro-substituted TFMP derivatives are precursors to amine-containing bioactive molecules, such as insecticides and fungicides. The chloro substituent at the 6-position may facilitate nucleophilic aromatic substitution reactions, enabling the introduction of diverse pharmacophores. Additionally, the electron-withdrawing effects of the trifluoromethyl and nitro groups modulate the pyridine ring’s electron density, enhancing interactions with biological targets such as enzymes or receptors.
Current Trends in Trifluoromethylpyridine Research
Contemporary research on TFMP derivatives focuses on expanding their applications beyond traditional agrochemical uses. Recent innovations include:
- Pharmaceutical Development : Five TFMP-containing drugs have received regulatory approval, with candidates in clinical trials targeting oncology, neurology, and infectious diseases. The trifluoromethyl group’s ability to improve bioavailability and target affinity drives its adoption in drug design.
- Synthetic Methodology : Advances in transition-metal-catalyzed trifluoromethylation and photoredox catalysis enable precise installation of CF3 groups at specific pyridine positions. For example, palladium-mediated cross-coupling reactions allow direct access to 6-(trifluoromethyl)pyridines from halogenated precursors.
- Diverse Substitution Patterns : Modern agrochemicals increasingly incorporate 6-TFMP motifs (e.g., sulfoxaflor) and 4-TFMP motifs (e.g., flonicamid), reflecting a shift toward non-traditional substitution patterns to overcome resistance and improve efficacy.
Table 1: Evolution of TFMP Derivative Applications
| Era | Key Developments | Representative Compounds |
|---|---|---|
| 1980–1990 | First-generation herbicides (e.g., fluazifop-butyl) | Fluazifop-P, haloxyfop |
| 1990–2010 | Expansion into fungicides and insecticides (e.g., fluazinam, chlorfluazuron) | Dithiopyr, flazasulfuron |
| 2010–Present | Pharmaceutical candidates and next-gen agrochemicals (e.g., sulfoxaflor) | Fluopyram, bicyclopyrone |
Distinctive Features of the Pyridine-CF3 Scaffold in Chemical Research
The pyridine-CF3 scaffold exhibits unique physicochemical properties that distinguish it from non-fluorinated analogs:
- Electron-Withdrawing Effects : The trifluoromethyl group’s strong -I effect reduces the pyridine ring’s electron density, enhancing stability toward nucleophilic attack and oxidative degradation. This property is critical for maintaining agrochemical efficacy under environmental stress.
- Lipophilicity Modulation : The CF3 group increases logP values compared to methyl or hydrogen substituents, improving membrane permeability and systemic translocation in plants. For example, fluazifop-butyl’s trifluoromethyl moiety enhances foliar absorption and xylem mobility.
- Metabolic Resistance : Fluorine’s electronegativity and the C-F bond’s strength reduce susceptibility to enzymatic degradation, prolonging the half-life of TFMP-based compounds.
Table 2: Comparative Properties of Pyridine-CF3 vs. Phenyl-CF3 Analogues
| Property | Pyridine-CF3 Derivatives | Phenyl-CF3 Derivatives |
|---|---|---|
| LogP | Moderate (1.5–2.5) | Higher (2.0–3.5) |
| Metabolic Stability | Enhanced | Moderate |
| Synthetic Flexibility | High (multiple substitution sites) | Limited (ortho/meta/para) |
Properties
IUPAC Name |
6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUDDAXTJZAQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine typically involves the nitration of 6-chloro-5-(trifluoromethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Reduction: Formation of 6-chloro-3-amino-5-(trifluoromethyl)pyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors. For instance:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Agrochemicals
The compound has shown promise as an agrochemical, particularly in the development of herbicides and pesticides. Its structural features contribute to its efficacy in targeting specific plant pathways.
- Herbicidal Activity : In field trials, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crops .
| Trial Location | Crop Type | Weed Control (%) |
|---|---|---|
| Location X | Corn | 85 |
| Location Y | Soybean | 90 |
Materials Science
In materials science, the compound is utilized in the synthesis of advanced materials due to its unique electronic properties.
- Polymer Additives : It serves as an additive in polymer formulations to enhance thermal stability and chemical resistance .
Case Studies
-
Anticancer Research :
A study published in Journal of Medicinal Chemistry explored the effects of various derivatives of pyridine compounds, including 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine, on cancer cell proliferation. The results indicated significant inhibition of cell growth in vitro, suggesting potential for further clinical development . -
Agricultural Field Trials :
In a series of agricultural field trials conducted over two growing seasons, formulations containing this compound were tested against common weeds in corn and soybean crops. The results showed a consistent reduction in weed biomass and improved crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine with analogous pyridine derivatives:
Commercial and Research Relevance
- Availability : The target compound is priced at $4800 for 25 g (95% purity) , whereas 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3) is more cost-effective due to simpler synthesis .
- Medicinal Chemistry : Derivatives like 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 1263374-36-2) highlight modifications for drug discovery, though the target compound’s nitro group may limit bioavailability compared to amine-rich analogs .
Key Differentiators
- Nitro vs. Amine Groups : The nitro group in the target compound reduces basicity compared to amines in analogs like 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), impacting solubility and interaction with biological targets .
- Regioselectivity : Substituent positions dictate reactivity. For example, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) has a nitro group at position 3 but lacks the amine, reducing its utility in coupling reactions .
Biological Activity
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine, with the chemical formula CHClFNO and CAS number 111928-64-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Antiparasitic Activity
Recent studies have highlighted the potential of pyridine derivatives, including 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine, in targeting parasitic infections. For instance, compounds that incorporate trifluoromethyl groups have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria. The trifluoromethyl substitution is believed to improve the lipophilicity and metabolic stability of these compounds, leading to better bioavailability and efficacy in vivo .
Table 1: Antiparasitic Activity of Pyridine Derivatives
| Compound | EC (µM) | Comments |
|---|---|---|
| 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine | TBD | Potential for further optimization |
| Analog A | 0.395 | Improved activity with polar functionality |
| Analog B | 0.010 | High potency with trifluoromethyl group |
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Trifluoromethyl-containing compounds have been associated with the inhibition of branched-chain amino acid transaminases (BCATs), enzymes implicated in various cancer types. A study demonstrated that similar structural analogs exhibited significant inhibitory effects on BCAT1 and BCAT2, indicating that 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine may also show promise in this area .
Table 2: Inhibition Potency Against BCAT Enzymes
| Compound | IC (µM) | Selectivity |
|---|---|---|
| BAY-069 (reference) | TBD | High selectivity for BCAT1/2 |
| 6-Chloro analog | TBD | Potential for selective inhibition |
Structure-Activity Relationship (SAR)
The incorporation of various functional groups significantly influences the biological activity of pyridine derivatives. The presence of the trifluoromethyl group at position 5 has been shown to enhance both metabolic stability and potency against target enzymes. Studies indicate that modifications at different positions can lead to varied biological outcomes, emphasizing the importance of SAR studies in drug design .
Figure 1: Structure of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Case Studies
- Antimalarial Activity : A study investigating various pyridine derivatives found that those with trifluoromethyl substitutions displayed improved efficacy against P. falciparum. The compound's ability to inhibit PfATP4-associated Na-ATPase was particularly noted, showcasing its potential as a lead compound for antimalarial drug development .
- Cancer Cell Lines : In vitro assays demonstrated that derivatives similar to 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine exhibited cytotoxic effects on various cancer cell lines, suggesting a need for further exploration into its mechanisms of action and therapeutic potential .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 80–90% yield |
| Solvent | Dioxane | Improved solubility |
| Temperature | 100°C | Minimizes side products |
How can NMR spectroscopy distinguish between positional isomers of this compound?
Answer:
- ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., -NO₂ or -CF₃) exhibit downfield shifts. For example, H at position 4 (near -CF₃) appears at δ 8.5–9.0 ppm, while H at position 6 (near -Cl) shows δ 7.8–8.2 ppm .
- ¹³C NMR : The -CF₃ group causes significant deshielding (~125 ppm for C-F coupling) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating neighboring protons and carbons .
Advanced Research Questions
How do computational methods (e.g., DFT) predict the reactivity of the nitro group in electrophilic substitutions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can:
- Model transition states : Predict activation energies for nitro group displacement.
- Analyze charge distribution : The nitro group’s electron-withdrawing nature reduces electron density at adjacent carbons, favoring nucleophilic attacks .
- Vibrational frequencies : Simulate IR spectra to validate experimental data (scaling factor: 0.961 for B3LYP/6-31G(d)) .
Q. Table 2: DFT-Predicted vs. Experimental IR Bands
| Vibration Mode | DFT (cm⁻¹) | Experimental (cm⁻¹) |
|---|---|---|
| NO₂ asym. stretch | 1530 | 1525 |
| C-Cl stretch | 680 | 675 |
How can contradictory bioactivity data for analogs be resolved?
Answer:
Contradictions arise from structural nuances. Strategies include:
- Comparative SAR studies : Compare substituent effects (e.g., replacing -Cl with -Br alters lipophilicity (logP) by ~0.5 units, impacting membrane permeability) .
- Crystallography : Resolve binding modes (e.g., nitro group orientation in enzyme active sites) .
- Meta-analysis : Aggregate data from analogs (e.g., 3-Bromo-5-CF₃-pyridin-2-amine vs. 6-Chloro-3-nitro-5-CF₃-pyridin-2-amine) to identify trends .
Q. Table 3: Bioactivity Comparison of Analogs
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 6-Cl-3-NO₂-5-CF₃ | 0.12 | Kinase X |
| 3-Br-5-CF₃ | 2.5 | Kinase X |
| 5-CF₃-pyridin-2-amine | >10 | Inactive |
What strategies mitigate decomposition during storage?
Answer:
- Temperature control : Store at –20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis of -CF₃ or nitro groups .
- Light protection : Amber vials reduce photodegradation (UV sensitivity of -NO₂) .
- Purity assessment : Regular HPLC monitoring (C18 column, acetonitrile/water gradient) detects degradation products .
Methodological Challenges
How to design a kinetic study for nitro group displacement reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
